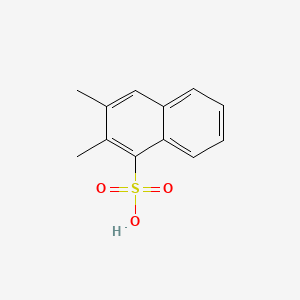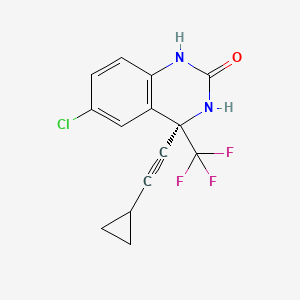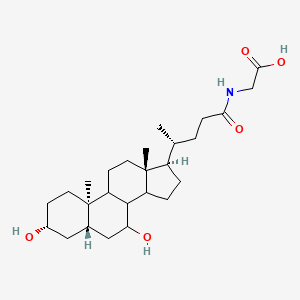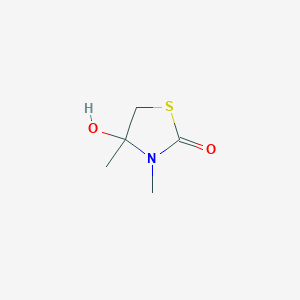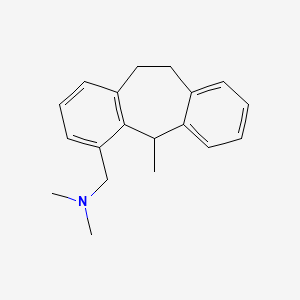
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride is a chemical compound with the molecular formula C10H22N2O2·HCl. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is a derivative of 1,5-diaminopentane, where one of the amine groups is protected by a t-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride typically involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the Boc group protects the amine during the coupling process.
Reduction and Oxidation: While the Boc group is stable under mild reducing and oxidizing conditions, the free amine (after deprotection) can undergo various redox reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Redox Reactions: Mild reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2) can be used.
Major Products
Deprotection: Yields 1,5-diaminopentane.
Coupling: Produces peptides or other coupled products with the amine group.
Redox Reactions: Depending on the specific conditions, various amine derivatives can be formed.
Aplicaciones Científicas De Investigación
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules, such as the synthesis of peptide nucleic acids (PNAs).
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates that require amine protection.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The primary mechanism of action for N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing for selective deprotection when needed. The compound’s effectiveness lies in its ability to provide temporary protection, facilitating multi-step synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
N-t-Butoxycarbonyl-1,4-diaminobutane: Similar in structure but with a shorter carbon chain.
N-t-Butoxycarbonyl-1,6-diaminohexane: Similar in structure but with a longer carbon chain.
N-t-Butoxycarbonyl-1,2-diaminoethane: Similar in structure but with a much shorter carbon chain.
Uniqueness
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride is unique due to its specific chain length, which provides an optimal balance between flexibility and reactivity. This makes it particularly useful in the synthesis of medium-sized ring structures and in applications where a specific spatial arrangement of functional groups is required.
Propiedades
Fórmula molecular |
C10H23ClN2O2 |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
tert-butyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)8(12)6-4-5-7-11;/h8H,4-7,11-12H2,1-3H3;1H |
Clave InChI |
RREQVHOXQGVCQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCCN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)



